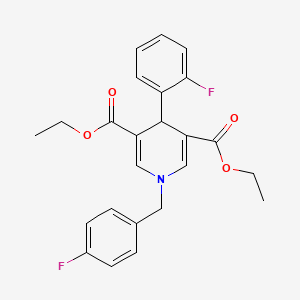![molecular formula C20H28N2O2 B6062823 4-[(3-acetylbenzyl)amino]-1-(cyclohexylmethyl)-2-pyrrolidinone](/img/structure/B6062823.png)
4-[(3-acetylbenzyl)amino]-1-(cyclohexylmethyl)-2-pyrrolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(3-acetylbenzyl)amino]-1-(cyclohexylmethyl)-2-pyrrolidinone, also known as PAC-1, is a small molecule that has shown promising results in cancer research. PAC-1 was first synthesized in 2005 by researchers at the University of Illinois, and since then, it has been extensively studied for its potential as an anti-cancer agent.
作用機序
4-[(3-acetylbenzyl)amino]-1-(cyclohexylmethyl)-2-pyrrolidinone works by activating procaspase-3, which is a precursor to caspase-3, a key enzyme involved in apoptosis. In cancer cells, procaspase-3 is often present in an inactive form, which makes the cells resistant to apoptosis. 4-[(3-acetylbenzyl)amino]-1-(cyclohexylmethyl)-2-pyrrolidinone binds to procaspase-3 and induces a conformational change that activates the enzyme, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, 4-[(3-acetylbenzyl)amino]-1-(cyclohexylmethyl)-2-pyrrolidinone has been shown to have other biochemical and physiological effects. It has been shown to increase the production of nitric oxide, which has anti-inflammatory properties. 4-[(3-acetylbenzyl)amino]-1-(cyclohexylmethyl)-2-pyrrolidinone has also been shown to improve cognitive function in animal models, although the mechanism behind this effect is not yet fully understood.
実験室実験の利点と制限
One of the main advantages of 4-[(3-acetylbenzyl)amino]-1-(cyclohexylmethyl)-2-pyrrolidinone is its selectivity for cancer cells, which makes it a promising candidate for cancer therapy. However, one limitation of 4-[(3-acetylbenzyl)amino]-1-(cyclohexylmethyl)-2-pyrrolidinone is that it has poor solubility in water, which can make it difficult to administer in vivo. Additionally, further research is needed to determine the optimal dosage and administration route for 4-[(3-acetylbenzyl)amino]-1-(cyclohexylmethyl)-2-pyrrolidinone.
将来の方向性
There are several future directions for research on 4-[(3-acetylbenzyl)amino]-1-(cyclohexylmethyl)-2-pyrrolidinone. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the development of 4-[(3-acetylbenzyl)amino]-1-(cyclohexylmethyl)-2-pyrrolidinone derivatives with improved solubility and bioavailability. Additionally, further studies are needed to determine the optimal dosage and administration route for 4-[(3-acetylbenzyl)amino]-1-(cyclohexylmethyl)-2-pyrrolidinone in vivo. Finally, clinical trials are needed to determine the safety and efficacy of 4-[(3-acetylbenzyl)amino]-1-(cyclohexylmethyl)-2-pyrrolidinone as a cancer therapy in humans.
合成法
The synthesis of 4-[(3-acetylbenzyl)amino]-1-(cyclohexylmethyl)-2-pyrrolidinone involves a multi-step process that starts with the reaction of 3-acetylbenzaldehyde with cyclohexylamine to form the intermediate 3-(cyclohexylamino)benzaldehyde. This intermediate is then reacted with 2-pyrrolidinone in the presence of a reducing agent to yield 4-[(3-acetylbenzyl)amino]-1-(cyclohexylmethyl)-2-pyrrolidinone. The overall yield of this synthesis is around 20%, and the purity of the final product can be improved through recrystallization.
科学的研究の応用
4-[(3-acetylbenzyl)amino]-1-(cyclohexylmethyl)-2-pyrrolidinone has been extensively studied for its potential as an anti-cancer agent. It has been shown to induce apoptosis (programmed cell death) in cancer cells, while sparing normal cells. This selectivity is thought to be due to the fact that 4-[(3-acetylbenzyl)amino]-1-(cyclohexylmethyl)-2-pyrrolidinone targets a protein called procaspase-3, which is overexpressed in many types of cancer cells.
特性
IUPAC Name |
4-[(3-acetylphenyl)methylamino]-1-(cyclohexylmethyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O2/c1-15(23)18-9-5-8-17(10-18)12-21-19-11-20(24)22(14-19)13-16-6-3-2-4-7-16/h5,8-10,16,19,21H,2-4,6-7,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNOATDUYSCGDEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)CNC2CC(=O)N(C2)CC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Acetylphenyl)methylamino]-1-(cyclohexylmethyl)pyrrolidin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,5-diethoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B6062745.png)
![ethyl N-({[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]amino}carbonyl)glycinate](/img/structure/B6062750.png)
![N-(2-methoxyphenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]butanamide](/img/structure/B6062763.png)
![2-({1-[(5-ethyl-2-furyl)methyl]-4-piperidinyl}oxy)-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B6062771.png)
![4-benzyl-3-[2-(2,2-diallyl-1-pyrrolidinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B6062780.png)
![N~2~-[(2-nitrophenyl)sulfonyl]-N~1~,N~2~-diphenylglycinamide](/img/structure/B6062790.png)

![5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-[2-(1-pyrrolidinyl)ethyl]benzamide](/img/structure/B6062810.png)
![N-[(1-cyclopentyl-4-piperidinyl)methyl]-5-methyl-N-(tetrahydro-2-furanylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B6062816.png)
![1-(4-fluorobenzyl)-4-{[4-(1H-pyrazol-1-yl)benzyl]amino}-2-pyrrolidinone](/img/structure/B6062817.png)
![diisopropyl 5-[(3,5-dimethoxybenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B6062824.png)
![2-{4-[(2,5-dimethoxybenzyl)oxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6062828.png)
![N-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-2-(1H-imidazol-1-yl)-1-phenylethanamine](/img/structure/B6062831.png)
![ethyl 4-{[6-(3-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-1-piperazinecarboxylate](/img/structure/B6062844.png)